molecular formula C15H15N5S B2807742 2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole CAS No. 2380145-53-7

2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole

Cat. No. B2807742
M. Wt: 297.38
InChI Key: JJLMBOXTJKZSTE-UHFFFAOYSA-N
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Description

Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s a heterocyclic aromatic organic compound that’s colorless and solid, and it’s highly soluble in water and other polar solvents . Azetidine, on the other hand, is a type of organic compound with the formula C3H7N. It’s a saturated heterocycle of three carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of benzimidazole usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include carbondisulphide in alkaline alcoholic solution, reaction with aromatic aldehydes, or aliphatic aldehydes .


Molecular Structure Analysis

Benzimidazole has a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole is an important synthon in the development of new drugs . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

properties

IUPAC Name

2-[3-(benzimidazol-1-yl)azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S/c1-2-4-13-12(3-1)16-9-20(13)11-7-19(8-11)15-18-17-14(21-15)10-5-6-10/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLMBOXTJKZSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N3CC(C3)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

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